An In-Depth Technical Guide to (p-Nitrophenyl)phenylphosphinic Acid: Structure, Properties, and Potential Applications
An In-Depth Technical Guide to (p-Nitrophenyl)phenylphosphinic Acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(p-Nitrophenyl)phenylphosphinic acid is an organophosphorus compound characterized by the presence of a phenyl group and a p-nitrophenyl group attached to a central phosphorus atom. This guide provides a comprehensive technical overview of its chemical structure, predicted properties, and potential applications, particularly within the realm of drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds to infer its characteristics and potential utility. The synthesis, reactivity, and biological significance are discussed, providing a foundational understanding for researchers interested in this and related chemical entities.
Molecular Structure and Chemical Identity
(p-Nitrophenyl)phenylphosphinic acid possesses a tetrahedral phosphorus center bonded to a phenyl group, a p-nitrophenyl group, a hydroxyl group, and a doubly bonded oxygen atom. This structure imparts a combination of properties derived from its phosphinic acid core, the aromatic systems, and the electron-withdrawing nitro group.
Systematic Name: (4-nitrophenyl)-phenylphosphinic acid Molecular Formula: C₁₂H₁₀NO₄P Molecular Weight: 263.19 g/mol
The presence of both a phenyl and a p-nitrophenyl group attached to the phosphorus atom creates a chiral center, meaning this compound can exist as a racemic mixture of two enantiomers.
Structural Diagram:
Caption: 2D structure of (p-nitrophenyl)phenylphosphinic acid.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 263.19 g/mol | - |
| Monoisotopic Mass | 263.03476 Da | |
| XlogP | 1.8 | |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 78.9 Ų | PubChem |
Predicted Spectroscopic Properties
The spectroscopic characteristics of (p-nitrophenyl)phenylphosphinic acid can be inferred from the known spectra of its constituent parts and related molecules.
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). The protons on the p-nitrophenyl group will likely appear further downfield than those on the phenyl group due to the electron-withdrawing effect of the nitro group. The acidic proton of the hydroxyl group will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons. The carbons of the p-nitrophenyl ring, particularly the carbon attached to the nitro group, are expected to be deshielded and appear at a higher chemical shift.
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³¹P NMR: The phosphorus-31 NMR spectrum is a key characterization technique for organophosphorus compounds. For phosphinic acids, the chemical shift is typically in the range of +15 to +40 ppm (relative to 85% H₃PO₄). The specific shift for (p-nitrophenyl)phenylphosphinic acid will be influenced by the electronic effects of the two different aryl substituents.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
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P=O stretch: A strong band around 1150-1250 cm⁻¹.
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O-H stretch (of the P-OH group): A broad band in the region of 2500-3300 cm⁻¹.
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C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
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N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
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P-C stretch: Bands in the fingerprint region.
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Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) at m/z = 263 would be expected. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and cleavage of the P-C bonds, leading to fragments corresponding to the phenyl and p-nitrophenyl moieties.
Synthesis Strategies
While a specific, optimized protocol for the synthesis of (p-nitrophenyl)phenylphosphinic acid is not documented in readily available literature, its synthesis can be approached through established methods for forming carbon-phosphorus bonds and for the derivatization of phosphinic acids.
Hypothetical Synthetic Approach: Michaelis-Arbuzov type reaction followed by hydrolysis
A plausible route would involve a variation of the Michaelis-Arbuzov reaction.
Workflow Diagram:
Caption: Mechanism of metalloprotease inhibition by a phosphinic acid transition-state analogue.
Prodrug and Bioisostere Design
The phosphinic acid moiety can serve as a bioisostere for carboxylic acids or phosphates, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability. The nitro group can also be part of a prodrug strategy, where it is reduced in vivo under hypoxic conditions (often found in tumors) to release an active amino-containing drug. Aromatic nitro compounds are a known class of organic molecules that exhibit a wide range of biological activities and are used in various drugs.
Chemical Biology and Probe Development
The p-nitrophenyl group offers a useful spectroscopic handle. Upon cleavage of a bond to the p-nitrophenoxy group, p-nitrophenol is released, which has a distinct yellow color and a strong absorbance at around 405 nm under basic conditions. While this compound is a phosphinic acid and not a phosphate ester, derivatives could potentially be designed to act as chromogenic substrates for certain enzymes.
Safety and Handling
No specific safety data sheet is available for (p-nitrophenyl)phenylphosphinic acid. Therefore, precautions should be based on the known hazards of related compounds, such as phenylphosphinic acid and nitroaromatic compounds.
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General Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye damage. May cause respiratory irritation.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
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Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.
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Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA approved respirator may be necessary.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Conclusion
(p-Nitrophenyl)phenylphosphinic acid is a multifaceted molecule with significant potential in medicinal chemistry and chemical biology. While direct experimental data is scarce, a thorough understanding of its structure and the properties of related compounds allows for informed predictions of its behavior and potential applications. Its role as a potential enzyme inhibitor, a scaffold for prodrug design, and a versatile chemical building block makes it a compound of interest for further investigation by researchers and drug development professionals.
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